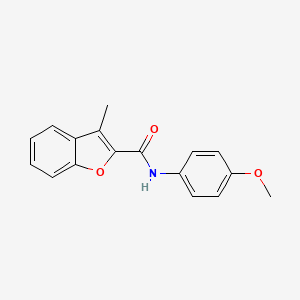

![molecular formula C16H12ClN3O B6418964 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1197833-37-6](/img/structure/B6418964.png)

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique

CNP has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug design. In the field of synthetic organic chemistry, CNP has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and biologically active compounds. In the field of medicinal chemistry, CNP has been studied for its potential applications as a drug candidate, as a potential therapeutic agent, and as a tool to study the structure and function of proteins. In the field of drug design, CNP has been used to study the structure and function of proteins, to design novel drug molecules, and to develop new drug delivery systems.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withAndrogen Receptors (AR) . The AR plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

It is suggested that it may interact with its targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds that target ar are known to affectcellular proliferation and differentiation .

Result of Action

Similar compounds have been found to inhibit the function of their target proteins, leading to changes in cellular proliferation and differentiation .

Avantages Et Limitations Des Expériences En Laboratoire

The use of CNP in laboratory experiments has several advantages. First, CNP is a relatively inexpensive and readily available reagent, making it ideal for use in a wide variety of experiments. Additionally, CNP is a versatile reagent, as it can be used in a variety of synthetic and medicinal chemistry applications. Finally, CNP is relatively non-toxic, making it safe to use in laboratory experiments.

However, there are some limitations to the use of CNP in laboratory experiments. First, CNP is a relatively unstable compound, making it difficult to store and transport. Additionally, CNP can react with other compounds, making it difficult to use in certain experiments. Finally, CNP is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

The potential applications of CNP are vast, and there are still many areas that remain to be explored. For example, further research is needed to determine the exact mechanism of action of CNP and to better understand its potential therapeutic effects. Additionally, more research is needed to develop novel approaches for the synthesis of CNP and to explore its potential applications in drug design. Finally, further research is needed to explore the potential uses of CNP in biochemistry and physiology, as well as its potential effects on the cardiovascular and nervous systems.

Méthodes De Synthèse

CNP can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(1H-pyrazol-3-yl)phenylbromide with 3-chlorobenzonitrile in the presence of sodium hydroxide. This method yields CNP in a high yield, typically greater than 95%. Other methods of synthesis have also been developed, including the reaction of 4-(1H-pyrazol-3-yl)phenylacetic acid with 3-chlorobenzonitrile, the reaction of 4-(1H-pyrazol-3-yl)phenylboronic acid with 3-chlorobenzonitrile, and the reaction of 4-(1H-pyrazol-3-yl)phenylmagnesium bromide with 3-chlorobenzonitrile.

Analyse Biochimique

Biochemical Properties

3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide interacts with GlyT1, a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . The compound’s interaction with GlyT1 results in the inhibition of the transporter, leading to elevated levels of glycine .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glycine levels. By inhibiting GlyT1, it increases the availability of glycine, which can enhance NMDA receptor function . This can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GlyT1. It binds to the transporter, inhibiting its function and leading to an increase in glycine levels . This can result in enhanced activation of the NMDA receptor, influencing gene expression and other molecular processes .

Metabolic Pathways

Given its interaction with GlyT1, it may influence glycine-related metabolic pathways

Propriétés

IUPAC Name |

3-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZQGQUCNHVSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B6418886.png)

![2-methylpropyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418888.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6418895.png)

![1,7-dibenzyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418898.png)

![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide](/img/structure/B6418913.png)

![4-(4-methylbenzenesulfonyl)-2-[2-(4-methylbenzenesulfonyl)ethyl]-5-(methylsulfanyl)-1,3-oxazole](/img/structure/B6418916.png)

![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418935.png)

![N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6418944.png)

![3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418951.png)

![2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418958.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)